molecular formula C23H20ClN3O2 B11024127 6-(4-chlorophenyl)-2-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]pyridazin-3(2H)-one

6-(4-chlorophenyl)-2-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]pyridazin-3(2H)-one

Cat. No.: B11024127
M. Wt: 405.9 g/mol
InChI Key: UJUMTNUVCVVEOJ-UHFFFAOYSA-N
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Description

“6-(4-chlorophenyl)-2-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]pyridazin-3(2H)-one” is a complex organic compound that belongs to the class of pyridazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-(4-chlorophenyl)-2-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]pyridazin-3(2H)-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the Chlorophenyl Group: This step may involve the use of chlorobenzene derivatives in a substitution reaction.

    Attachment of the Indole Moiety: The indole group can be introduced through a Friedel-Crafts acylation reaction, followed by further functionalization.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The indole and pyridazinone moieties are known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Known for their diverse biological activities.

    Indole Derivatives: Widely studied for their pharmacological properties.

Uniqueness

The unique combination of the chlorophenyl, indole, and pyridazinone moieties in “6-(4-chlorophenyl)-2-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]pyridazin-3(2H)-one” may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H20ClN3O2

Molecular Weight

405.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-[2-oxo-2-(1,2,6-trimethylindol-3-yl)ethyl]pyridazin-3-one

InChI

InChI=1S/C23H20ClN3O2/c1-14-4-9-18-20(12-14)26(3)15(2)23(18)21(28)13-27-22(29)11-10-19(25-27)16-5-7-17(24)8-6-16/h4-12H,13H2,1-3H3

InChI Key

UJUMTNUVCVVEOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2C)C)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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